Cas no 2247103-79-1 (4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]-)
![4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- structure](https://www.kuujia.com/scimg/cas/2247103-79-1x500.png)
4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]-
-
- Inchi: 1S/C23H20N2O4S/c26-22(27)20-13-30-21(24-20)14-9-10-25(11-14)23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,26,27)
- InChI Key: CUJDZYZBJDMVGH-UHFFFAOYSA-N
- SMILES: S1C=C(C(O)=O)N=C1C1CCN(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C1
4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6491574-0.05g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylic acid |
2247103-79-1 | 95% | 0.05g |
$462.0 | 2023-07-10 | |
Enamine | EN300-6491574-1.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylic acid |
2247103-79-1 | 95% | 1.0g |
$1742.0 | 2023-07-10 | |
1PlusChem | 1P028QKV-10g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylicacid |
2247103-79-1 | 95% | 10g |
$9329.00 | 2024-05-25 | |
Enamine | EN300-6491574-0.1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylic acid |
2247103-79-1 | 95% | 0.1g |
$603.0 | 2023-07-10 | |
Aaron | AR028QT7-10g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylicacid |
2247103-79-1 | 95% | 10g |
$10334.00 | 2023-12-15 | |
1PlusChem | 1P028QKV-1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylicacid |
2247103-79-1 | 95% | 1g |
$2215.00 | 2024-05-25 | |
1PlusChem | 1P028QKV-100mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylicacid |
2247103-79-1 | 95% | 100mg |
$808.00 | 2024-05-25 | |
1PlusChem | 1P028QKV-250mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylicacid |
2247103-79-1 | 95% | 250mg |
$1128.00 | 2024-05-25 | |
Aaron | AR028QT7-100mg |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylicacid |
2247103-79-1 | 95% | 100mg |
$855.00 | 2023-12-15 | |
Enamine | EN300-6491574-0.25g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3-thiazole-4-carboxylic acid |
2247103-79-1 | 95% | 0.25g |
$862.0 | 2023-07-10 |
4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- Related Literature
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]-
4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- (CAS No. 2247103-79-1): An Overview
4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- (CAS No. 2247103-79-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of this compound.
The molecular structure of 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- is particularly noteworthy. It consists of a thiazole ring, a carboxylic acid group, and a pyrrolidine moiety protected by a fluorenylmethoxycarbonyl (Fmoc) group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for drug development.
In terms of chemical properties, 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- exhibits high stability under various conditions. The Fmoc protecting group is known for its ease of removal under mild conditions, which is advantageous in synthetic routes where controlled deprotection is required. This feature makes the compound suitable for use in combinatorial chemistry and high-throughput screening processes.
The synthesis of 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- involves several well-defined steps. Typically, the synthesis begins with the formation of the thiazole ring through a condensation reaction between a thiourea and an α-halo ketone. Subsequently, the carboxylic acid group is introduced via a carboxylation reaction. The pyrrolidine moiety is then appended through an amino acid coupling reaction, followed by protection with the Fmoc group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound.
One of the key areas of research involving 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- is its potential as a therapeutic agent. Studies have shown that compounds with similar structural features exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, thiazole derivatives have been reported to inhibit key enzymes involved in inflammatory pathways and to disrupt viral replication processes.
In the context of cancer research, 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- has been investigated for its ability to modulate signaling pathways associated with tumor growth and metastasis. Preliminary studies have demonstrated that this compound can selectively target cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.
Beyond its therapeutic applications, 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- has also been explored as a building block in the synthesis of more complex molecules. Its modular structure allows for easy functionalization and derivatization, making it a versatile intermediate in organic synthesis. This property has led to its use in the development of novel materials and pharmaceuticals.
The pharmacokinetic properties of 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- are another area of active research. Studies have focused on optimizing its solubility, stability, and bioavailability to enhance its therapeutic efficacy. Techniques such as prodrug design and nanoparticle encapsulation have been employed to improve these properties.
In conclusion, 4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]- (CAS No. 2247103-79-1) is a multifaceted compound with significant potential in various scientific and medical applications. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
2247103-79-1 (4-Thiazolecarboxylic acid, 2-[1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]-) Related Products
- 22503-23-7(Benzenamine, 4-bromo-2,5-bis(1,1-dimethylethyl)-)
- 899750-23-3(N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 77532-70-8(2-Cyano-5-methoxycinnamic acid)
- 2137611-58-4(methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate)
- 2228169-69-3(3-(2-phenylpropan-2-yl)morpholine)
- 1309875-03-3(3-(difluoromethyl)phenylmethanol)
- 598-81-2((R)-(+)-Lactamide)
- 1539617-25-8(1-2-(3-methylbutoxy)ethyl-1H-1,2,3-triazol-4-amine)
- 2034529-30-9(6-{3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one)
- 2060048-72-6({2-methyl-5-(piperazin-1-yl)methylphenyl}methanamine)




